2-(Trifluoromethyl)piperazine-1-carboxylic acid

Description

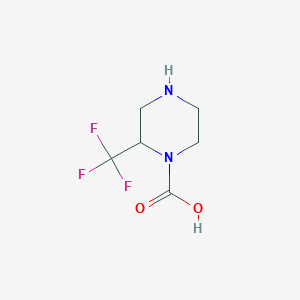

2-(Trifluoromethyl)piperazine-1-carboxylic acid is a piperazine derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the piperazine ring and a carboxylic acid group at the 1-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility and the physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity .

Synthesis: The compound can be synthesized via nickel-catalyzed cross-coupling reactions, as demonstrated in a general procedure using 4-bromobenzotrifluoride and piperazine-1-carboxylic acid, yielding 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylic acid with 61% efficiency .

Applications: Piperazine-carboxylic acid derivatives are widely used as intermediates in drug discovery. For example, vestipitant (a related compound) is a potent NK1 receptor antagonist , while JNJ-17203212, a TRPV1 antagonist, highlights the pharmacological relevance of trifluoromethyl-substituted piperazines .

Structure

3D Structure

Properties

Molecular Formula |

C6H9F3N2O2 |

|---|---|

Molecular Weight |

198.14 g/mol |

IUPAC Name |

2-(trifluoromethyl)piperazine-1-carboxylic acid |

InChI |

InChI=1S/C6H9F3N2O2/c7-6(8,9)4-3-10-1-2-11(4)5(12)13/h4,10H,1-3H2,(H,12,13) |

InChI Key |

QZBODGMOPHYUET-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(CN1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Ring-Closing via Cyclization of Diamine Precursors

A foundational method involves cyclizing diamine intermediates to form the piperazine backbone. For example, 1,2-diamine derivatives bearing a trifluoromethyl group can undergo cyclization in the presence of carbonyl sources such as phosgene or its equivalents. This method is advantageous for controlling stereochemistry but often requires stringent conditions to avoid polymerization.

Functional Group Interconversion

Starting from preformed piperazine derivatives, the trifluoromethyl group is introduced via nucleophilic substitution or radical trifluoromethylation. A notable example involves the reaction of 2-chloropiperazine-1-carboxylic acid with trifluoromethylating agents like TMSCF₃ (trimethyl(trifluoromethyl)silane) under copper catalysis. This approach benefits from commercial availability of precursors but may face challenges in regioselectivity.

Protective Group-Mediated Synthesis

Protective groups such as tert-butoxycarbonyl (BOC) or benzyl (Bn) are critical for stabilizing reactive sites during synthesis. For instance, tert-butyl (3S)-3-methyl-4-(oxetan-3-yl)piperazine-1-carboxylate serves as a protected intermediate, which is subsequently deprotected using trifluoroacetic acid (TFA) to yield the free amine. The carboxylic acid group is then introduced via oxidation or hydrolysis of ester precursors.

Detailed Methodologies and Reaction Optimization

Catalytic Hydrogenation and Deprotection

A patent by describes the use of catalytic hydrogenation to remove protective groups from intermediates. For example, hydrogenolysis of a Z-protected piperazinecarboxamide over palladium catalysts achieves quantitative deprotection while preserving the trifluoromethyl moiety. Subsequent hydrolysis of the amide group with aqueous HCl yields the carboxylic acid (Figure 1).

Reaction Conditions:

-

Catalyst: 10% Pd/C, H₂ (1 atm)

-

Solvent: Ethanol/water (9:1)

-

Yield: 85–92%

Coupling Agents for Carboxylic Acid Formation

The Royal Society of Chemistry protocol employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to activate carboxylic acid intermediates for amidation. While this method is typically used for amide bond formation, adaptation to ester hydrolysis (e.g., methyl esters to carboxylic acids) is feasible under basic conditions.

Example Procedure:

Kabachnik-Fields Reaction for Intermediate Synthesis

Although primarily used for aminophosphonates, the Kabachnik-Fields reaction (Figure 2) offers a route to α-aminophosphonate intermediates that can be further functionalized. A study by Khaiitova and Satbayeva demonstrates the condensation of 3-phenoxybenzaldehyde with piperazine derivatives and dimethylphosphite, yielding intermediates amenable to trifluoromethylation.

Optimized Conditions:

Mechanistic Insights and Stereochemical Control

Trifluoromethylation Mechanisms

The introduction of the -CF₃ group proceeds via two pathways:

-

Radical Pathway : Using CF₃I and a radical initiator (e.g., CuI) under UV light.

-

Nucleophilic Pathway : Employing Ruppert-Prakash reagent (TMSCF₃) with fluoride activation (e.g., KF or CsF).

Steric hindrance at the 2-position of piperazine necessitates careful selection of reagents to avoid byproducts.

Enantioselective Synthesis

Chiral auxiliaries such as camphorsulfonic acid enable resolution of racemic mixtures. For example, the (S)-enantiomer of this compound is obtained via diastereomeric salt formation, followed by recrystallization.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)piperazine-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

2-(Trifluoromethyl)piperazine-1-carboxylic acid is being investigated for its pharmacological properties. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

- Antimicrobial Activity : Research has shown that compounds with similar structures exhibit moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae. The minimum inhibitory concentrations (MIC) for these strains were reported at 64 μg/mL and 32 μg/mL, respectively .

- Neuroprotective Effects : Studies suggest potential neuroprotective benefits, possibly linked to modulation of neurotransmitter systems and reduction of oxidative stress .

Antiviral Properties

Recent studies have indicated that derivatives of piperazine compounds can inhibit viral replication. For instance, modifications in the piperazine structure have shown effectiveness against Chlamydia trachomatis, highlighting the importance of the trifluoromethyl group in enhancing antiviral activity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, which is critical in the development of therapeutic agents. For example, derivatives have demonstrated inhibition of acetylcholinesterase and butyrylcholinesterase, with IC50 values indicating moderate potency compared to established drugs .

Material Science Applications

In addition to biological applications, this compound is explored in material science for developing polymers and coatings with enhanced properties due to the trifluoromethyl group's unique characteristics.

- Polymer Development : The compound can serve as a building block for synthesizing polymers that exhibit specific thermal and mechanical properties.

Antichlamydial Activity

A notable case study examined the antichlamydial activity of piperazine derivatives. It was found that introducing electron-withdrawing groups significantly improved efficacy against Chlamydia trachomatis, underscoring the relevance of structural modifications in enhancing biological activity .

Neuroprotective Effects

Another study focused on the neuroprotective effects of piperazine compounds in models of neurodegeneration. The findings suggest that these compounds could modulate neurotransmitter systems effectively, providing a basis for further investigation into their therapeutic potential .

Toxicity and Safety Profile

Preliminary assessments indicate that this compound exhibits low toxicity levels in human cell lines, with no significant mutagenic effects observed in assays conducted on Drosophila melanogaster. However, comprehensive toxicity studies are necessary to establish a complete safety profile .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)piperazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Key Comparative Insights

Pharmacological Activity

- Vestipitant : Bulky aromatic substituents (4-fluoro-2-methylphenyl) enhance NK1 receptor binding affinity, demonstrating the impact of steric effects on target selectivity .

- JNJ-17203212 : The trifluoromethylpyridinyl group contributes to TRPV1 antagonism, likely through hydrophobic interactions and improved membrane permeability .

Physicochemical Properties

- Trifluoromethyl groups increase lipophilicity (logP), enhancing blood-brain barrier penetration in CNS-targeted drugs (e.g., vestipitant) .

Structure-Activity Relationships (SAR)

- Positional effects: The 2-CF₃ group in the target compound may confer distinct electronic effects compared to 4-CF₃ analogues (e.g., ), altering reactivity in cross-coupling reactions.

- Carboxylic acid vs. ester: The free acid form (target compound) is reactive in coupling reactions, while esters (e.g., ) serve as stable intermediates.

Biological Activity

2-(Trifluoromethyl)piperazine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 196.12 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. It has been identified as a potent antagonist for the TRPV1 receptor, which plays a crucial role in pain perception and inflammatory responses. The compound inhibits capsaicin-induced activation of TRPV1, suggesting its potential as an antitussive agent.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antagonism : Acts as an antagonist for TRPV1 receptors, inhibiting cough reflex in animal models .

- Antimicrobial Activity : Demonstrates moderate antibacterial effects against various pathogens, including N. meningitidis and H. influenzae .

- Anticancer Potential : Preliminary studies indicate potential cytotoxic effects against cancer cell lines, although specific data on this compound is limited .

Data Table: Biological Activities

| Activity Type | Target/Pathogen | IC50 (µM) | Reference |

|---|---|---|---|

| TRPV1 Antagonism | Guinea pig TRPV1 | 7.14 | |

| Antibacterial | N. meningitidis | 64 | |

| Anticancer (breast) | Various cancer lines | Not specified |

Case Study 1: TRPV1 Antagonism

In a study investigating the efficacy of JNJ17203212 (a derivative involving the piperazine structure), it was found to significantly inhibit cough reflex induced by capsaicin in guinea pigs. The pharmacokinetic profile showed that intraperitoneal administration led to effective plasma concentrations, comparable to codeine .

Case Study 2: Antimicrobial Activity

Research on sulfonylpyridine derivatives revealed that modifications to piperazine structures can enhance antibacterial activity against N. meningitidis and H. influenzae. The findings suggest that the incorporation of trifluoromethyl groups can improve the potency of these compounds .

Case Study 3: Anticancer Activity

A series of piperazine derivatives were synthesized and evaluated for their cytotoxic effects on breast cancer cell lines. While specific results for this compound were not detailed, the study indicates potential pathways for developing anticancer agents based on similar scaffolds .

Structure-Activity Relationships (SAR)

The introduction of the trifluoromethyl group significantly alters the pharmacological profile of piperazine derivatives. Studies suggest that variations in substituents on the piperazine ring can lead to substantial changes in receptor affinity and selectivity. For example, compounds with electron-withdrawing groups often exhibit enhanced biological activity due to increased lipophilicity and receptor interactions .

Q & A

Q. What are the key synthetic routes for preparing 2-(trifluoromethyl)piperazine-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with trifluoromethylation of a piperazine precursor. A common method includes reacting piperazine with trifluoromethyl iodide in the presence of a base (e.g., potassium carbonate) in acetonitrile at elevated temperatures. Reaction optimization focuses on solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C), and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography using silica gel (ethyl acetate/hexane gradients) ensures high purity .

Q. How can researchers characterize the structural integrity of this compound?

Characterization employs a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~120–125 ppm for ¹³CF₃) and piperazine ring protons.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H bonds. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis ensures stoichiometric accuracy .

Q. What biological activity assays are appropriate for evaluating this compound?

Given the pharmacological relevance of piperazine derivatives, researchers should prioritize:

- Enzyme Inhibition Assays : Target enzymes like monoamine oxidases or kinases, using fluorometric or colorimetric substrates.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors).

- Cell Viability Assays : MTT or resazurin-based tests to assess cytotoxicity in cancer or neuronal cell lines. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices against off-target proteins are critical for validating therapeutic potential .

Q. What solubility and stability challenges are associated with this compound, and how can they be mitigated?

The trifluoromethyl group enhances lipophilicity, reducing aqueous solubility. To address this:

- Solubilization : Use co-solvents (e.g., DMSO for in vitro assays) or formulate as sodium/potassium salts.

- Stability : Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the carboxylic acid group. Stability under physiological pH (e.g., phosphate buffers) should be validated via HPLC over 24–72 hours .

Q. How can computational methods guide the optimization of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, while quantitative structure-activity relationship (QSAR) models identify substituents enhancing affinity. Density functional theory (DFT) calculations assess electronic effects of the trifluoromethyl group on reactivity and stability .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

Enantiomers may exhibit divergent binding kinetics. Resolve stereoisomers via chiral column chromatography (e.g., Chiralpak® IA) or asymmetric synthesis using chiral auxiliaries. Compare IC₅₀ values of (R)- and (S)-enantiomers in target assays to identify the bioactive form. Circular dichroism (CD) spectroscopy can confirm absolute configuration .

Q. What strategies resolve contradictory data in receptor binding vs. cellular activity assays?

Discrepancies may arise from off-target effects or metabolic instability. Use orthogonal assays:

Q. How can researchers design structure-activity relationship (SAR) studies for trifluoromethyl-piperazine derivatives?

Systematic modifications include:

- Core Scaffold : Replace carboxylic acid with amides or esters to modulate bioavailability.

- Substituents : Introduce halogens or heterocycles at the piperazine N-atoms. Evaluate changes via in vitro ADME (e.g., microsomal stability) and in vivo pharmacokinetics (rodent models). Data matrices correlating substituent polarity with LogP and IC₅₀ are essential .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

- UPLC-MS/MS : Detects sub-0.1% impurities with high sensitivity.

- X-ray Crystallography : Resolves structural ambiguities in crystalline batches.

- Dynamic Light Scattering (DLS) : Monitors aggregation in aqueous formulations. Impurity profiles must comply with ICH Q3 guidelines for preclinical studies .

Q. How can researchers assess the compound’s stability under physiological conditions for drug delivery applications?

Conduct accelerated stability studies:

- pH Stability : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light Exposure : IEC 62471 standards evaluate photodegradation. Nanoformulation (e.g., liposomes) may enhance stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.